1-(furan-2-ylmethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine
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Overview
Description
3-(BENZENESULFONYL)-1-[(FURAN-2-YL)METHYL]-4,5-DIMETHYL-1H-PYRROL-2-AMINE is a complex organic compound that features a combination of benzenesulfonyl, furan, and pyrrole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(BENZENESULFONYL)-1-[(FURAN-2-YL)METHYL]-4,5-DIMETHYL-1H-PYRROL-2-AMINE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to handle the complex multi-step synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(BENZENESULFONYL)-1-[(FURAN-2-YL)METHYL]-4,5-DIMETHYL-1H-PYRROL-2-AMINE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The benzenesulfonyl group can be reduced to a benzene group.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzenesulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction of the benzenesulfonyl group can yield benzene derivatives .
Scientific Research Applications
3-(BENZENESULFONYL)-1-[(FURAN-2-YL)METHYL]-4,5-DIMETHYL-1H-PYRROL-2-AMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-(BENZENESULFONYL)-1-[(FURAN-2-YL)METHYL]-4,5-DIMETHYL-1H-PYRROL-2-AMINE involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The furan and pyrrole moieties can also participate in various biochemical reactions, contributing to the compound’s overall biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(BENZENESULFONYL)-1-[(FURAN-2-YL)METHYL]-4,5-DIMETHYL-1H-PYRROL-2-OL
- 3-(BENZENESULFONYL)-1-[(FURAN-2-YL)METHYL]-4,5-DIMETHYL-1H-PYRROL-2-THIOL
Uniqueness
Compared to similar compounds, 3-(BENZENESULFONYL)-1-[(FURAN-2-YL)METHYL]-4,5-DIMETHYL-1H-PYRROL-2-AMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H18N2O3S |
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Molecular Weight |
330.4 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-1-(furan-2-ylmethyl)-4,5-dimethylpyrrol-2-amine |
InChI |
InChI=1S/C17H18N2O3S/c1-12-13(2)19(11-14-7-6-10-22-14)17(18)16(12)23(20,21)15-8-4-3-5-9-15/h3-10H,11,18H2,1-2H3 |
InChI Key |
BGRBWIYDWPBUMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=CC=C2)N)CC3=CC=CO3)C |
Origin of Product |
United States |
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